molecular formula C27H42O2Si B8177498 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol CAS No. 823197-58-6

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol

Cat. No.: B8177498
CAS No.: 823197-58-6
M. Wt: 426.7 g/mol
InChI Key: NGJRMQXYXPVBPB-UHFFFAOYSA-N
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Description

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an undecan-1-ol backbone. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol typically involves the protection of the hydroxyl group in undecan-1-ol using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The general reaction scheme is as follows:

  • Dissolve undecan-1-ol in an anhydrous solvent such as dichloromethane.
  • Add TBDPSCl and the base to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product using standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using automated reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol can undergo various chemical reactions, primarily involving the TBDPS protecting group and the hydroxyl group. These reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of the TBDPS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction could yield various alcohol derivatives.

Scientific Research Applications

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is used in various scientific research applications, including:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial.

    Industry: In the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The primary mechanism of action for 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol involves the protection of the hydroxyl group by the TBDPS group. This protection prevents unwanted reactions at the hydroxyl site during multi-step synthesis. The TBDPS group is stable under acidic conditions but can be selectively removed using fluoride sources like TBAF .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.

    Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride but bulkier.

    Trimethylsilyl (TMS) ethers: Easier to remove but less stable overall.

Uniqueness

11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol is unique due to the increased steric bulk provided by the diphenyl groups, which enhances its stability towards acidic hydrolysis and nucleophilic species . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.

Properties

IUPAC Name

11-[tert-butyl(diphenyl)silyl]oxyundecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O2Si/c1-27(2,3)30(25-19-13-11-14-20-25,26-21-15-12-16-22-26)29-24-18-10-8-6-4-5-7-9-17-23-28/h11-16,19-22,28H,4-10,17-18,23-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRMQXYXPVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10838679
Record name 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823197-58-6
Record name 11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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